Tin(II) sulfide (SnS), CAS 1314-95-0, is a p-type semiconductor from the Group IV-VI metal chalcogenide family. Composed of earth-abundant and non-toxic elements, it is a subject of significant research interest as a sustainable alternative to materials like cadmium telluride (CdTe) and lead sulfide (PbS). Its key procurement-relevant feature is a direct optical band gap of approximately 1.3 eV, which is near-optimal for single-junction photovoltaic energy conversion according to the Shockley-Queisser limit. SnS crystallizes in an orthorhombic structure, which contributes to its distinct electronic and thermal properties relevant for applications in thin-film solar cells, near-infrared photodetectors, and mid-temperature thermoelectric devices.
Direct substitution between tin sulfides (SnS, SnS2, Sn2S3) is operationally invalid due to fundamental differences in tin's oxidation state (Sn(II) vs. Sn(IV)). This dictates distinct crystal structures, electronic properties, and precursor requirements. SnS (CAS 1314-95-0) is primarily an orthorhombic, p-type semiconductor, whereas SnS2 (CAS 1315-01-1) is a hexagonal, n-type material. This results in a critical divergence in optical band gap—~1.3 eV for SnS versus ~2.2 eV for SnS2—making SnS suitable as a primary absorber layer in solar cells, while SnS2 is often considered as a buffer or window material. Furthermore, synthesis protocols are incompatible; SnS is typically derived from Sn(II) precursors (e.g., SnCl2), while SnS2 requires Sn(IV) precursors (e.g., SnCl4), which have different handling, solubility, and reaction kinetics. Procuring the wrong tin sulfide will lead to complete failure in device fabrication and performance.
For single-junction solar cell applications, the optical band gap of SnS is significantly more suitable than its common polytype, SnS2. Experimental measurements confirm the band gap of SnS films to be approximately 1.20-1.35 eV, which is very close to the 1.34 eV theoretical optimum for maximizing power conversion efficiency under the AM1.5 solar spectrum (Shockley-Queisser limit). In direct contrast, SnS2 exhibits a much larger band gap, typically measured at ~2.24 eV. This wider gap makes SnS2 poorly suited for use as a primary light-absorbing layer, as it cannot absorb a large portion of the solar spectrum.
| Evidence Dimension | Optical Band Gap (Eg) |
| Target Compound Data | ~1.3 eV |
| Comparator Or Baseline | SnS2: ~2.24 eV |
| Quantified Difference | SnS band gap is ~0.94 eV lower, placing it in the optimal range for solar absorption. |
| Conditions | Thin film measurements at room temperature. |
This fundamental property difference dictates that SnS, not SnS2, should be procured for developing the primary absorber layer in thin-film solar cells.
SnS presents a compelling case as a non-toxic, earth-abundant thermoelectric material. While the analogue SnSe holds records for thermoelectric performance, p-type polycrystalline SnS demonstrates a respectable figure of merit (ZT). For instance, Na-doped SnS has achieved a peak ZT of ~0.65 at temperatures below 850 K. Further modeling based on experimental data predicts that with optimized carrier concentration (~1x10^20 cm^-3), a maximal ZT of 0.8 at 850 K is achievable. This performance, combined with its environmental and cost advantages, makes SnS a strategic choice over toxic, regulated alternatives like lead-based chalcogenides for mid-temperature waste heat recovery.
| Evidence Dimension | Thermoelectric Figure of Merit (ZT) |
| Target Compound Data | Peak ZT of ~0.65; predicted ZT of 0.8 at 850 K |
| Comparator Or Baseline | Lead-based thermoelectrics (e.g., PbTe) which have high ZT but significant toxicity. |
| Quantified Difference | Approaches ZT values of ~1, which is a benchmark for viable thermoelectric materials, without using toxic lead. |
| Conditions | Na-doped polycrystalline SnS, measured at elevated temperatures (<850 K). |
For applications where material toxicity, environmental regulations (e.g., RoHS), and cost are primary drivers, SnS offers a viable thermoelectric performance profile without the liabilities of lead-based compounds.
The selection of SnS dictates a specific set of compatible chemical precursors and deposition processes, which are distinct from those for SnS2. SnS thin films are synthesized from tin(II) sources, such as SnCl2 or tin(II) dithiocarbamate complexes. In contrast, SnS2 synthesis requires tin(IV) sources like SnCl4·5H2O. This choice has direct procurement and processing implications: Sn(II) and Sn(IV) halides have different volatilities, decomposition temperatures, and reactivity with sulfur sources (e.g., H2S). For example, in chemical vapor transport, the specific choice of precursor and temperature profile determines whether SnS, SnS2, or mixed phases are formed. Procuring SnS powder directly provides a reliable starting material for physical vapor deposition (PVD) methods like thermal evaporation, bypassing the complexities of reactive synthesis from incompatible precursors.
| Evidence Dimension | Required Precursor Oxidation State |
| Target Compound Data | Tin(II), e.g., SnCl2 |
| Comparator Or Baseline | SnS2 requires Tin(IV), e.g., SnCl4 |
| Quantified Difference | Fundamentally different chemical pathways and reaction conditions. |
| Conditions | Chemical synthesis routes such as CVD, spray pyrolysis, or solvothermal methods. |
This ensures process compatibility; a buyer with a process optimized for Sn(II) chemistry or direct evaporation cannot substitute SnS2 raw material or Sn(IV) precursors without complete process redevelopment.
SnS is a primary candidate for the active absorber layer in next-generation thin-film photovoltaic devices. Its direct band gap of ~1.3 eV is ideally matched to the solar spectrum for efficient energy conversion in a single-junction architecture. This makes it a direct, environmentally benign alternative to CdTe and CIGS materials, which face concerns over toxicity and elemental scarcity. Procuring high-purity SnS is the correct choice for research and manufacturing focused on sustainable solar energy.
The ~1.3 eV band gap of SnS corresponds to an absorption edge in the near-infrared (~950 nm), making it suitable for NIR photodetector applications. This positions SnS as a viable, low-toxicity substitute for lead sulfide (PbS) detectors, which are widely used in the 1-3 µm range but are subject to environmental and health-related restrictions (e.g., RoHS). SnS-based devices offer a pathway to developing high-performance, lead-free NIR sensing technologies.
As a stable p-type semiconductor with intrinsically low thermal conductivity, SnS is well-suited for thermoelectric modules designed for waste heat recovery in the 300-600°C range. Its favorable thermoelectric figure of merit (ZT), coupled with the low cost and low toxicity of its constituent elements, makes it a practical choice for scaling up thermoelectric generation in industrial settings where lead- or tellurium-based materials may be undesirable.
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